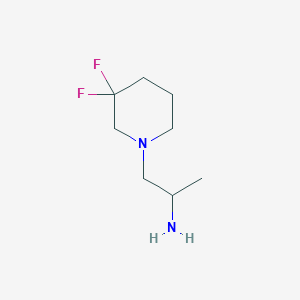
1-(2-(5-Bromo-2-nitrophenoxy)ethyl)pyrrolidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-(5-Bromo-2-nitrophenoxy)ethyl)pyrrolidine is an organic compound with the molecular formula C({12})H({15})BrN({2})O({3}) It features a pyrrolidine ring attached to a 2-(5-bromo-2-nitrophenoxy)ethyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-(5-Bromo-2-nitrophenoxy)ethyl)pyrrolidine typically involves the following steps:
Starting Materials: The synthesis begins with 4-bromo-2-fluoro-1-nitrobenzene and 2-pyrrolidin-1-yl-ethanol.
Reaction Conditions: The reaction is carried out in N,N-dimethylformamide (DMF) as the solvent. Cesium carbonate is used as a base.
Procedure: 4-bromo-2-fluoro-1-nitrobenzene is dissolved in DMF, and cesium carbonate is added. The mixture is cooled to 0°C, and 2-pyrrolidin-1-yl-ethanol is added dropwise.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might include continuous flow reactors and automated systems to ensure consistent reaction conditions and efficient production.
Análisis De Reacciones Químicas
Types of Reactions
1-(2-(5-Bromo-2-nitrophenoxy)ethyl)pyrrolidine can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles.
Reduction: The nitro group can be reduced to an amino group.
Oxidation: The pyrrolidine ring can be oxidized under certain conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate can be used.
Reduction: Catalytic hydrogenation or metal hydrides like lithium aluminum hydride.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Major Products
Nucleophilic Substitution: Products depend on the nucleophile used, such as azido or thiocyanato derivatives.
Reduction: The major product is 1-(2-(5-amino-2-nitrophenoxy)ethyl)pyrrolidine.
Oxidation: Oxidized derivatives of the pyrrolidine ring.
Aplicaciones Científicas De Investigación
1-(2-(5-Bromo-2-nitrophenoxy)ethyl)pyrrolidine has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds.
Materials Science: Its derivatives may be used in the development of new materials with specific properties.
Biological Studies: It can serve as a probe or ligand in biochemical assays to study enzyme interactions or receptor binding.
Mecanismo De Acción
The mechanism of action of 1-(2-(5-Bromo-2-nitrophenoxy)ethyl)pyrrolidine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors. The bromine and nitro groups can participate in binding interactions, while the pyrrolidine ring can enhance the compound’s stability and bioavailability.
Comparación Con Compuestos Similares
Similar Compounds
1-(2-(4-Bromophenoxy)ethyl)pyrrolidine: Similar structure but lacks the nitro group.
1-(2-(5-Bromo-2-nitrophenyl)pyrrolidine: Similar but with a different substitution pattern on the phenyl ring.
Uniqueness
1-(2-(5-Bromo-2-nitrophenoxy)ethyl)pyrrolidine is unique due to the presence of both bromine and nitro groups, which can significantly influence its reactivity and interactions in various applications. The combination of these functional groups with the pyrrolidine ring makes it a versatile compound for research and development.
Propiedades
Fórmula molecular |
C12H15BrN2O3 |
|---|---|
Peso molecular |
315.16 g/mol |
Nombre IUPAC |
1-[2-(5-bromo-2-nitrophenoxy)ethyl]pyrrolidine |
InChI |
InChI=1S/C12H15BrN2O3/c13-10-3-4-11(15(16)17)12(9-10)18-8-7-14-5-1-2-6-14/h3-4,9H,1-2,5-8H2 |
Clave InChI |
RBZGICAPAMIFJW-UHFFFAOYSA-N |
SMILES canónico |
C1CCN(C1)CCOC2=C(C=CC(=C2)Br)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![L-Asparagine,N2-[(9H-fluoren-9-ylmethoxy)carbonyl]-N-(2,3,4,6-tetra-O-acetyl-b-D-glucopyranosyl)-](/img/structure/B12076558.png)
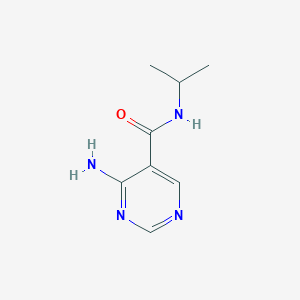
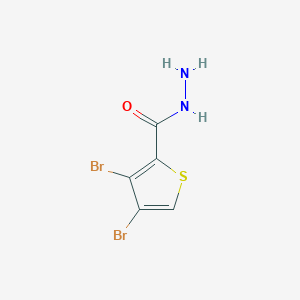
![1-(3-bromo-6,7-dihydro-1H-pyrazolo[4,3-c]pyridin-5(4H)-yl)ethanone](/img/structure/B12076566.png)
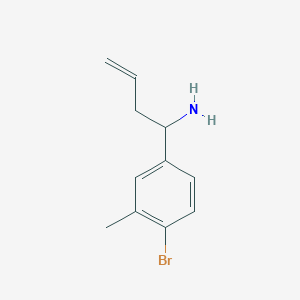
![3-[1-(2-methylpropyl)-1H-pyrazol-4-yl]propanoic acid](/img/structure/B12076588.png)
![7-Bromo-2-(tetrahydro-2H-pyran-4-yl)-1H-benzo[d]imidazole](/img/structure/B12076595.png)
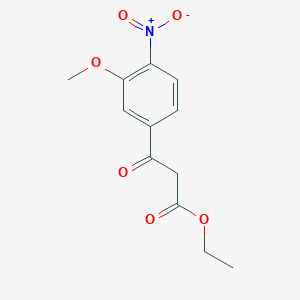
![N-[2-(3-methoxyphenyl)ethyl]nitrous amide](/img/structure/B12076614.png)
![Methyl 3-[4-(2-aminoethyl)piperidin-1-yl]-2,2-dimethylpropanoate](/img/structure/B12076620.png)



